N-(3,4-dichlorophenyl)-3-[(5-methylpyridin-2-yl)oxy]pyrrolidine-1-carboxamide
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Overview
Description
N-(3,4-dichlorophenyl)-3-[(5-methylpyridin-2-yl)oxy]pyrrolidine-1-carboxamide is a synthetic organic compound It is characterized by the presence of a dichlorophenyl group, a pyrrolidine ring, and a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorophenyl)-3-[(5-methylpyridin-2-yl)oxy]pyrrolidine-1-carboxamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced via a nucleophilic substitution reaction, where a suitable dichlorophenyl halide reacts with the pyrrolidine ring.
Attachment of the Pyridine Moiety: The pyridine moiety is attached through an etherification reaction, where the hydroxyl group of the pyridine reacts with the pyrrolidine ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dichlorophenyl)-3-[(5-methylpyridin-2-yl)oxy]pyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halides and acids are used under controlled conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(3,4-dichlorophenyl)-3-[(5-methylpyridin-2-yl)oxy]pyrrolidine-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3,4-dichlorophenyl)-3-[(5-methylpyridin-2-yl)oxy]pyrrolidine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-(3,4-dichlorophenyl)-3-[(5-methylpyridin-2-yl)oxy]pyrrolidine-1-carboxamide: shares structural similarities with other compounds containing dichlorophenyl, pyrrolidine, and pyridine moieties.
This compound: is unique due to its specific combination of these groups, which may confer distinct properties and activities.
Uniqueness
The uniqueness of this compound lies in its specific structural arrangement, which can result in unique chemical and biological properties
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-3-(5-methylpyridin-2-yl)oxypyrrolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2N3O2/c1-11-2-5-16(20-9-11)24-13-6-7-22(10-13)17(23)21-12-3-4-14(18)15(19)8-12/h2-5,8-9,13H,6-7,10H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTXYNCUYPFRLPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)OC2CCN(C2)C(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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